Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride . The reaction conditions often involve refluxing in methanol for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The carboxylate group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Amino-3-methyl-isoxazole-4-carboxylic acid
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Uniqueness
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is unique due to the presence of the 4-aminophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 5-(4-aminophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3 |
InChI Key |
XULJLILNTDEXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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